molecular formula C13H11ClN2O2S B2950120 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 838842-65-2

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No. B2950120
CAS RN: 838842-65-2
M. Wt: 294.75
InChI Key: AKHKHOXRGUFXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential in various applications, including medicinal chemistry and drug discovery.

Mechanism Of Action

The mechanism of action of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is still being studied. However, it has been shown to act as an inhibitor of certain enzymes and receptors, which may be related to its potential applications in drug discovery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate are still being investigated. However, it has been shown to exhibit inhibitory activity against certain enzymes and receptors, which may have implications for its potential use in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in lab experiments include its potential as a candidate for drug discovery and its inhibitory activity against certain enzymes and receptors. However, its limitations include the need for further research into its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate. These include further studies into its mechanism of action, its potential use in the treatment of various diseases, and its potential as a candidate for drug discovery. Additionally, further research may be needed to determine any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been achieved using different methods. One of the most common methods involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-methylphenyl isocyanate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods involve the use of different coupling reagents or the substitution of the isocyanate with other reagents.

Scientific Research Applications

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of certain diseases, including cancer and inflammation.

properties

IUPAC Name

(2-methylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8-5-3-4-6-10(8)18-12(17)11-9(14)7-15-13(16-11)19-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHKHOXRGUFXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.